molecular formula C10H9BrF2O2 B8228707 Ethyl 2-(4-bromo-2,5-difluorophenyl)acetate

Ethyl 2-(4-bromo-2,5-difluorophenyl)acetate

Cat. No.: B8228707
M. Wt: 279.08 g/mol
InChI Key: NVVRBYGCIRXXNP-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromo-2,5-difluorophenyl)acetate is an organic compound with the molecular formula C10H9BrF2O2. It is a white solid with a strong odor and is slightly soluble in water but soluble in organic solvents . This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-bromo-2,5-difluorophenyl)acetate can be achieved through several chemical reactions. One common method involves the fluorination of a benzene ring followed by esterification . The process typically includes the following steps:

    Bromination: The addition of a bromine atom to the fluorinated benzene ring.

    Esterification: The reaction of the brominated and fluorinated benzene ring with ethyl acetate to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using similar steps as mentioned above. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-bromo-2,5-difluorophenyl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.

    Oxidation Reactions: The compound can be oxidized to form corresponding acids or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the formation of different reduced products depending on the reagents used.

Common Reagents and Conditions

    Substitution: Sodium iodide in acetone or potassium fluoride in dimethyl sulfoxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

    Substitution: Formation of iodinated or fluorinated derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

Ethyl 2-(4-bromo-2,5-difluorophenyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(4-bromo-2,5-difluorophenyl)acetate involves its interaction with molecular targets through various pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. It can also interact with cellular receptors, influencing biological processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(4-bromo-2,5-difluorophenyl)acetate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The presence of both bromine and fluorine atoms makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical modifications and applications .

Properties

IUPAC Name

ethyl 2-(4-bromo-2,5-difluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF2O2/c1-2-15-10(14)4-6-3-9(13)7(11)5-8(6)12/h3,5H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVRBYGCIRXXNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1F)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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